2,4,6-Trifluoropyrimidine
Overview
Description
2,4,6-Trifluoropyrimidine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyrimidine, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 6 positions.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are of great importance to the life-science industries .
Mode of Action
2,4,6-Trifluoropyrimidine can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems if sequential nucleophilic aromatic substitution processes are regioselective . It reacts with nitrogen-centered nucleophiles, forming mixtures of products arising from nucleophilic aromatic substitution processes .
Biochemical Analysis
Biochemical Properties
2,4,6-Trifluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of polyfunctional pyrimidine systems. It interacts with various enzymes, proteins, and biomolecules through nucleophilic aromatic substitution processes. For instance, it can react with nitrogen-centered nucleophiles, leading to the formation of functionalized pyrimidine derivatives . The activating effect of the ring nitrogen and the steric influences of the fluorine atoms contribute to its reactivity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of pyrimidine rings, which are crucial components of nucleic acids . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the regulation of gene expression, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s fluorine atoms enhance its binding affinity to specific enzyme active sites, leading to the formation of stable enzyme-substrate complexes . This can result in the inhibition of enzyme activity or the activation of specific biochemical pathways, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity . At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of different metabolites . These metabolic pathways can affect the levels of specific metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorine atoms enhance its ability to cross cell membranes, facilitating its distribution to various cellular compartments . This can lead to its accumulation in specific tissues, affecting its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific enzymes and biomolecules, ultimately affecting its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trifluoropyrimidine typically involves the fluorination of 2,4,6-trichloropyrimidine. One common method is the reaction of 2,4,6-trichloropyrimidine with potassium fluoride in an aprotic solvent such as dimethylformamide at elevated temperatures . Another method involves the use of cesium fluoride as the fluorinating agent in aprotic dipolar solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification methods is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation. The presence of fluorine atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reactions with nitrogen-centered nucleophiles such as ammonia and primary amines are common.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Oxidation: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction Products: Reduced derivatives of pyrimidine.
Oxidation Products: Oxidized forms of pyrimidine derivatives.
Scientific Research Applications
2,4,6-Trifluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Used in the development of enzyme inhibitors and other biologically active molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trifluoropyrimidine.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with two fluorine atoms.
2,4,6-Trifluoro-5-nitropyrimidine: A derivative with a nitro group at the 5 position.
Uniqueness: this compound is unique due to the presence of three fluorine atoms, which significantly alter its chemical properties compared to other pyrimidine derivatives. This makes it highly reactive and suitable for various specialized applications in research and industry .
Biological Activity
2,4,6-Trifluoropyrimidine is a fluorinated derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing nitrogen. The introduction of trifluoromethyl groups significantly alters the chemical properties and biological activities of the compound, making it a subject of interest in medicinal chemistry and pharmaceuticals. This article reviews the biological activities associated with this compound, focusing on its synthesis, reactivity with nucleophiles, and potential therapeutic applications.
Synthesis and Reactivity
The synthesis of this compound typically involves the fluorination of 2,4,6-trichloropyrimidine using potassium fluoride or silver fluoride under specific conditions to achieve high yields of the desired product . The compound can serve as a scaffold for further chemical modifications through nucleophilic aromatic substitution reactions.
Table 1: Synthesis Methods for this compound
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Potassium Fluoride Method | 2,4,6-trichloropyrimidine | Elevated temperature | High |
Silver Fluoride Method | 2,4,6-trichloropyrimidine | Reaction with silver difluoride | High |
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly for its antitumor properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines.
Antitumor Activity
In vitro studies have shown that certain derivatives of this compound induce apoptosis in cancer cells. For example, compounds derived from this scaffold demonstrated cytotoxicity against human breast (MCF-7), colon (HT-29), and bladder (T24) cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to assess potency .
Table 2: Cytotoxic Effects of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|---|
Compound 6c | MCF-7 | 15 | Yes |
Compound 6d | HT-29 | 20 | Yes |
Compound 6e | T24 | 25 | Yes |
The mechanism by which these compounds exert their antitumor effects is primarily through the inhibition of key enzymes involved in DNA biosynthesis. Notably, they target dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), crucial for nucleotide synthesis necessary for cell proliferation . The ability to induce caspase-3 activation further supports their role as apoptosis inducers.
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:
- Case Study on Breast Cancer : A study evaluated the efficacy of a series of trifluorinated pyrimidines against MCF-7 cells. Results indicated that compounds with electron-withdrawing substituents exhibited enhanced cytotoxicity compared to those with electron-donating groups.
- Case Study on Colon Cancer : Another investigation focused on HT-29 cells where specific derivatives were shown to significantly reduce cell viability and increase apoptosis markers.
Properties
IUPAC Name |
2,4,6-trifluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSYSQNAPGMSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219876 | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-82-2 | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trifluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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